molecular formula C10H13N2O3P B14611235 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione CAS No. 57848-36-9

1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione

Cat. No.: B14611235
CAS No.: 57848-36-9
M. Wt: 240.20 g/mol
InChI Key: DHXOBOFINQBDBU-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is a complex organic compound that belongs to the class of diazaphospholidines. This compound is characterized by the presence of a diazaphospholidine ring, which is a five-membered ring containing two nitrogen atoms and one phosphorus atom. The phenoxy group attached to the ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione typically involves the reaction of a phenol derivative with a diazaphospholidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the diazaphospholidine precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted diazaphospholidine derivatives.

Scientific Research Applications

1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes. The pathways involved may include the modulation of enzyme activities and the disruption of cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-2-phenoxybenzene: Similar in structure but lacks the diazaphospholidine ring.

    1,4-Dimethyl-2-phenoxyphosphine: Contains a phosphine group instead of the diazaphospholidine ring.

Uniqueness

1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is unique due to the presence of the diazaphospholidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

57848-36-9

Molecular Formula

C10H13N2O3P

Molecular Weight

240.20 g/mol

IUPAC Name

1,4-dimethyl-2-oxo-2-phenoxy-1,4,2λ5-diazaphospholidin-5-one

InChI

InChI=1S/C10H13N2O3P/c1-11-8-16(14,12(2)10(11)13)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

DHXOBOFINQBDBU-UHFFFAOYSA-N

Canonical SMILES

CN1CP(=O)(N(C1=O)C)OC2=CC=CC=C2

Origin of Product

United States

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